

Satranidazole: A Comprehensive Technical Guide on its Solubility and Stability Profile

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Compound of Interest

Compound Name: Satranidazole

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Abstract

This technical guide provides an in-depth analysis of the solubility and stability of **satranidazole**, a potent nitroimidazole antimicrobial agent. **Satranidazole**'s poor aqueous solubility presents a significant challenge in formulation development, necessitating a thorough understanding of its physicochemical properties. This document compiles and evaluates key data on its solubility in various solvents and across different pH levels. Furthermore, it details the stability of **satranidazole** under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation, providing insights into its degradation pathways and kinetics. Detailed experimental protocols for solubility and stability testing are provided, alongside visual workflows to aid in experimental design. This guide is intended to be a critical resource for researchers and formulation scientists working on the development of robust and effective **satranidazole**-based drug products.

Introduction

Satranidazole, chemically known as 1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone, is a 5-nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria and protozoa.^[1] Its mechanism of action involves the disruption of microbial DNA through strand breakage and helix destabilization.^{[1][2]} Despite its potent antimicrobial effects, the therapeutic application of **satranidazole** is often hampered by its poor aqueous solubility, which can lead to variable bioavailability.^[3] A comprehensive understanding of its

solubility and stability is therefore paramount for the development of effective and stable pharmaceutical formulations. This guide aims to provide a detailed overview of these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. **Satranidazole** is characterized as a poorly water-soluble drug.^[3]

Solubility in Organic Solvents

The solubility of **satranidazole** has been determined in a range of monosolvents at various temperatures. This data is crucial for selecting appropriate solvent systems during manufacturing and for developing non-aqueous or co-solvent formulations. The mole fraction solubility of **satranidazole** in eighteen different monosolvents at temperatures ranging from 293.2 K to 313.2 K is presented in Table 1. The highest solubility was observed in N-methyl-2-pyrrolidone (NMP).

Table 1: Mole Fraction Solubility (x) of **Satranidazole** in Various Monosolvents at Different Temperatures

Solvent	293.2 K	298.2 K	303.2 K	308.2 K	313.2 K
Methanol	1.831×10^{-3}	2.115×10^{-3}	2.441×10^{-3}	2.813×10^{-3}	3.241×10^{-3}
Ethanol	1.352×10^{-3}	1.571×10^{-3}	1.825×10^{-3}	2.119×10^{-3}	2.459×10^{-3}
1-Propanol	9.15×10^{-4}	1.071×10^{-3}	1.253×10^{-3}	1.464×10^{-3}	1.708×10^{-3}
2-Propanol	6.81×10^{-4}	7.98×10^{-4}	9.36×10^{-4}	1.100×10^{-3}	1.288×10^{-3}
Formamide	2.811×10^{-2}	3.149×10^{-2}	3.527×10^{-2}	3.951×10^{-2}	4.425×10^{-2}
1,4-Dioxane	8.83×10^{-3}	9.98×10^{-3}	1.130×10^{-2}	1.279×10^{-2}	1.448×10^{-2}
N,N-Dimethyl Formamide (DMF)	2.652×10^{-2}	2.981×10^{-2}	3.351×10^{-2}	3.765×10^{-2}	4.229×10^{-2}
N,N-Dimethyl Acetamide (DMA)	2.181×10^{-2}	2.455×10^{-2}	2.764×10^{-2}	3.111×10^{-2}	3.499×10^{-2}
Dimethyl Sulfoxide (DMSO)	3.592×10^{-2}	3.998×10^{-2}	4.451×10^{-2}	4.957×10^{-2}	5.521×10^{-2}
N-Methyl-2- pyrrolidone (NMP)	7.963×10^{-2}	8.681×10^{-2}	9.457×10^{-2}	1.029×10^{-1}	1.119×10^{-1}
Ethylene Glycol (EG)	4.58×10^{-3}	5.21×10^{-3}	5.92×10^{-3}	6.73×10^{-3}	7.64×10^{-3}
Propylene Glycol (PG)	5.91×10^{-3}	6.72×10^{-3}	7.64×10^{-3}	8.68×10^{-3}	9.87×10^{-3}
1,4- Butanediol (BDOH)	3.98×10^{-3}	4.53×10^{-3}	5.16×10^{-3}	5.88×10^{-3}	6.69×10^{-3}
Glycerin	2.37×10^{-3}	2.71×10^{-3}	3.10×10^{-3}	3.54×10^{-3}	4.04×10^{-3}
Polyethylene Glycol-200	1.031×10^{-2}	1.152×10^{-2}	1.286×10^{-2}	1.435×10^{-2}	1.599×10^{-2}

(PEG-200)

Polyethylene

Glycol-400	1.251×10^{-2}	1.392×10^{-2}	1.548×10^{-2}	1.721×10^{-2}	1.912×10^{-2}
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(PEG-400)

Polyethylene

Glycol-600	1.522×10^{-2}	1.688×10^{-2}	1.871×10^{-2}	2.074×10^{-2}	2.298×10^{-2}
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(PEG-600)

Water

1.01×10^{-5}	1.18×10^{-5}	1.38×10^{-5}	1.62×10^{-5}	1.90×10^{-5}
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Data extracted from Rathi et al., 2021.

pH-Dependent Solubility

The solubility of ionizable drugs is highly dependent on the pH of the medium. Understanding the pH-solubility profile of **satranidazole** is essential for predicting its dissolution and absorption in the gastrointestinal tract and for formulating buffered oral or parenteral dosage forms. While a complete quantitative pH-solubility profile for **satranidazole** is not readily available in the literature, dissolution studies provide valuable insights. A study by Pawar et al. investigated the dissolution of **satranidazole** in various dissolution media, including buffers at pH 1.2, 4.5, 6.8, and 7.4.[1] The results indicated that the dissolution was pH-dependent, with satisfactory dissolution observed in phosphate buffer at pH 6.8.[1] Generally, for weakly basic compounds like metronidazole, solubility is higher in acidic pH.[4][5]

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies on **satranidazole** have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The results of these studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Studies on **Satranidazole**

Stress Condition	Reagents and Conditions	Observation
Acid Hydrolysis	0.1 N HCl, 1 N HCl	Stable to moderate degradation observed.
Base Hydrolysis	0.1 N NaOH, 1 N NaOH	Significant degradation observed.
Oxidative Degradation	3% H ₂ O ₂ , 6% H ₂ O ₂	Significant degradation observed.
Thermal Degradation	Dry heat at 60-80°C	Generally stable, with some degradation at higher temperatures.
Photolytic Degradation	Exposure to UV light and/or fluorescent light	Degradation observed upon exposure to light.

Observations compiled from various stability-indicating HPLC method development studies.

Degradation Pathways and Kinetics

Detailed kinetic studies and complete elucidation of the degradation pathways for **satranidazole** are not extensively reported. However, based on studies of other 5-nitroimidazoles, it is plausible that the degradation of **satranidazole** involves modifications to the nitroimidazole ring. For instance, studies on tinidazole have identified 2-methyl-5-nitroimidazole as a degradation product.[6] The degradation of 5-nitroimidazoles often follows first-order kinetics.[7] The degradation of metronidazole, a related compound, has been shown to be catalyzed by both hydrogen and hydroxyl ions, with maximum stability observed between pH 4 and 6.[8]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.

Objective: To determine the equilibrium solubility of **satranidazole** in various aqueous media.

Materials:

- **Satranidazole** pure substance
- Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)
- Calibrated pH meter
- Constant temperature shaker bath (set to 37 ± 1 °C)
- Centrifuge
- Syringe filters (e.g., 0.45 µm PVDF)
- Validated analytical method for quantification of **satranidazole** (e.g., HPLC-UV)
- Scintillation vials or other suitable containers

Procedure:

- **Preparation of Buffer Solutions:** Prepare buffer solutions of the desired pH values (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) and adjust the pH at 37 °C.
- **Sample Preparation:** Add an excess amount of **satranidazole** to a vial containing a known volume of the buffer solution. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- **Equilibration:** Place the vials in a constant temperature shaker bath set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

- **Phase Separation:** After equilibration, allow the samples to stand undisturbed at 37 °C for a sufficient time to allow for the sedimentation of the undissolved solid. Alternatively, centrifuge the samples at a controlled temperature.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
- **Quantification:** Dilute the filtered sample appropriately with the mobile phase of the analytical method and quantify the concentration of dissolved **satranidazole** using a validated analytical method.
- **pH Measurement:** Measure the pH of the remaining solution in the vial to ensure it has not changed significantly during the experiment.
- **Data Analysis:** Calculate the solubility of **satranidazole** in the respective medium. The experiment should be performed in triplicate for each condition.

Figure 1: Experimental workflow for equilibrium solubility determination.

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on **satranidazole** based on ICH guidelines.

Objective: To investigate the intrinsic stability of **satranidazole** and identify its degradation products under various stress conditions.

Materials:

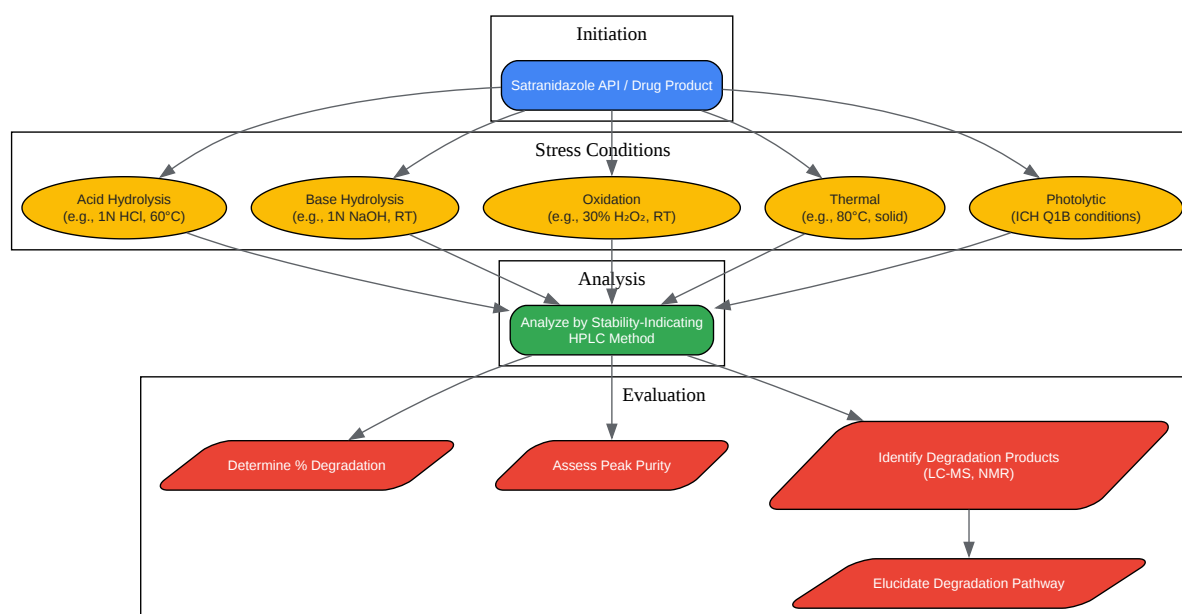
- **Satranidazole** pure substance
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Validated stability-indicating analytical method (e.g., HPLC-UV with a photodiode array detector)

- Temperature-controlled oven
- Photostability chamber
- pH meter

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **satranidazole** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at different time points, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.
 - Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the solution at room temperature for a specified period. Withdraw samples at different time points, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.
 - Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a specified period. Withdraw samples at different time points and dilute to the final concentration with the mobile phase.
 - Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Withdraw samples, dissolve in a suitable solvent, and dilute to the final concentration.
 - Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

- Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all the degradation products.
- Data Analysis:
 - Determine the percentage degradation of **satranidazole** under each stress condition.
 - Evaluate the peak purity of the **satranidazole** peak using a photodiode array detector to ensure no co-eluting peaks.
 - Characterize the degradation products using techniques such as LC-MS/MS and NMR if necessary.



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Figure 2: Workflow for a forced degradation study of **satranidazole**.

Conclusion

This technical guide has synthesized the available data on the solubility and stability of **satranidazole**. Its poor aqueous solubility is a key challenge that can be addressed through various formulation strategies, guided by the solubility data in different solvent systems. The stability profile indicates that **satranidazole** is susceptible to degradation under basic, oxidative, and photolytic conditions. A thorough understanding of these degradation pathways

is essential for the development of stable formulations with an adequate shelf-life. The provided experimental protocols and workflows serve as a practical resource for researchers and scientists in designing and executing robust studies to further characterize this potent antimicrobial agent. Future work should focus on obtaining a complete quantitative pH-solubility profile and a detailed characterization of its degradation products to support the development of next-generation **satranidazole** formulations.

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